2-Methoxy-N-methyl-6-nitroaniline
Overview
Description
2-Methoxy-N-methyl-6-nitroaniline is a compound with the molecular formula C7H8N2O2 . It is useful in organic synthesis and is often used in the production of dyes and metabolites .
Synthesis Analysis
The synthesis of this compound involves several stages. The first stage involves the reaction of 2-aminotoluene-5-sulfonic acid with acetic acid and zinc (II) oxide at 80 degrees Celsius for 4 hours. The second stage involves the reaction with nitric acid at 10 - 12 degrees Celsius for 2 hours. The final stage involves the reaction with hydrogen chloride in water at 100 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This compound is sensitive to prolonged exposure to air and is insoluble in water . It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers .Physical and Chemical Properties Analysis
This compound is described as orange-yellow prisms or brown granular powder . It is sensitive to prolonged exposure to air and is insoluble in water . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Spectrophotometric Analysis
2-Methoxy-N-methyl-6-nitroaniline, among other nitroanilines, has been utilized in spectrophotometric methods for determining pharmaceutical compounds. For instance, it's employed as a spectrophotometric reagent for the measurement of ethinylestradiol (ETE) in oral contraceptive formulations. This application takes advantage of the absorbance measurements of reaction products obtained from the coupling of diazotized nitroaniline with ETE, showcasing its sensitivity and selectivity in analytical chemistry (Teixeira et al., 2011).
Synthesis of Quinoline Derivatives
The chemical is also integral in the synthesis of quinoline derivatives. In a specific study, the synthesis of various quinoline compounds, including those with methoxy groups at certain positions, was detailed. These synthesized compounds were further modified, leading to the creation of new quinoline proton sponges, highlighting the compound's role in the synthesis of complex organic molecules (Dyablo et al., 2014).
Biochemical Analysis
In biochemical contexts, the metabolism and disposition of 2-Methoxy-4-nitroaniline were explored in animal models. This research revealed insights into the compound's absorption, elimination, and metabolic pathways, emphasizing its significance in toxicology and pharmacokinetics (Mathews et al., 2012).
Pharmaceutical Synthesis
Furthermore, it's utilized in the synthesis of pharmaceutical intermediates and complex molecules, demonstrating its versatility in organic chemistry and pharmaceutical manufacturing processes (Zhao et al., 2017).
Safety and Hazards
2-Methoxy-N-methyl-6-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Nitroanilines are typically involved in electrophilic aromatic substitution reactions . The nitro group is a meta-directing group, meaning it directs incoming electrophiles to the positions meta to itself on the aromatic ring .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (18218 g/mol) suggests that it may have good bioavailability.
Result of Action
Nitroanilines can potentially cause various cellular changes due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-N-methyl-6-nitroaniline. For instance, the compound is sensitive to prolonged exposure to air . Moreover, its reactivity can be influenced by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 2-Methoxy-N-methyl-6-nitroaniline, are important nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which could potentially interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Nitro compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can potentially exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to prolonged exposure to air .
Metabolic Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Transport and Distribution
Properties
IUPAC Name |
2-methoxy-N-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-8-6(10(11)12)4-3-5-7(8)13-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKYOVNCNDWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633212 | |
Record name | 2-Methoxy-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410092-91-0 | |
Record name | 2-Methoxy-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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